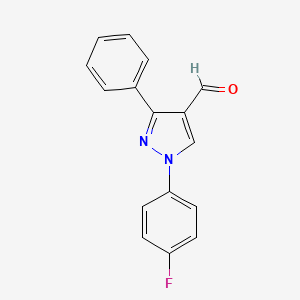

1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTQMDRKRSBWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396676 | |

| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36640-47-8 | |

| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The core of this synthesis lies in the versatile Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4] This document will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and offer insights into the critical parameters for a successful reaction.

Introduction

1,3-Diaryl-1H-pyrazole-4-carbaldehydes are a class of organic compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][5] The incorporation of a fluorine atom on the phenyl ring can enhance the pharmacokinetic properties of a molecule, making this compound a particularly attractive scaffold for the development of novel therapeutics.[1] This guide will focus on the most common and efficient method for its preparation: a two-step process involving the formation of an acetophenone phenylhydrazone intermediate, followed by a Vilsmeier-Haack cyclization and formylation.[6]

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step sequence. The first step involves the condensation of acetophenone with (4-fluorophenyl)hydrazine to form the corresponding hydrazone. This intermediate is then subjected to the Vilsmeier-Haack reaction, which accomplishes both the cyclization to form the pyrazole ring and the formylation at the 4-position in a single pot.

Figure 1: Overall synthetic scheme for this compound.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone of this synthesis. It proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[3]

Figure 2: Simplified mechanism of Vilsmeier reagent formation and subsequent reaction.

The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[7] This leads to the introduction of a formyl group at the 4-position of the pyrazole ring. The reaction is typically carried out under anhydrous conditions to prevent the decomposition of the Vilsmeier reagent.[7][8]

Experimental Protocol

This protocol is a generalized procedure based on established methodologies for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.[6][8][9] Optimization may be required for specific laboratory conditions.

Part 1: Synthesis of Acetophenone (4-fluorophenyl)hydrazone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-fluorophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.

-

Base Addition: Add a base, for example, sodium acetate, to neutralize the hydrochloride and liberate the free hydrazine.

-

Addition of Ketone: To this solution, add an equimolar amount of acetophenone.

-

Reaction: Heat the mixture to reflux for a specified duration, typically 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of this compound

-

Vilsmeier Reagent Preparation: In a separate, dry, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.[7]

-

POCl₃ Addition: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of a white, viscous Vilsmeier reagent should be observed.[4]

-

Addition of Hydrazone: Dissolve the acetophenone (4-fluorophenyl)hydrazone from Part 1 in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[7]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for several hours (typically 4-8 hours).[8] Monitor the reaction by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice and a saturated solution of a mild base like sodium bicarbonate or potassium carbonate to neutralize the excess acid.[6]

-

Purification: The resulting precipitate, which is the crude this compound, is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Data Summary

The following table summarizes typical reaction parameters for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes, extrapolated from similar syntheses in the literature.

| Parameter | Step 1: Hydrazone Formation | Step 2: Vilsmeier-Haack Reaction |

| Key Reagents | Acetophenone, (4-Fluorophenyl)hydrazine | Acetophenone (4-fluorophenyl)hydrazone, POCl₃, DMF |

| Solvent | Ethanol | N,N-Dimethylformamide (DMF) |

| Temperature | Reflux (approx. 78 °C) | 0-5 °C (reagent prep), then 80-90 °C |

| Reaction Time | 2-4 hours | 4-8 hours |

| Typical Yield | > 80% | 60-85% |

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and efficient method for obtaining this valuable heterocyclic compound. A thorough understanding of the reaction mechanism and careful control of the reaction conditions, particularly the anhydrous nature of the Vilsmeier-Haack step, are crucial for achieving high yields and purity. The resulting aldehyde is a versatile intermediate that can be further functionalized to create a diverse library of compounds for various applications in drug discovery and materials science.[1][2][10]

References

-

El-Gharably, A. et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Li, S. et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

-

Singh, P. P. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

-

Shamsuzzaman et al. (2013). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

-

Al-Ostath, A. I. et al. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Al-Hourani, B. J. et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

-

ResearchGate. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

InterContinental Warszawa. This compound. [Link]

-

Shetty, M. M. et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

Priešatanga, P. et al. (2015). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]

-

ResearchGate. (2014). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemmethod.com [chemmethod.com]

- 10. ossila.com [ossila.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile synthetic handles make it a cornerstone for the development of new therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] This guide focuses on a specific, highly functionalized derivative: 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde .

The strategic incorporation of a 4-fluorophenyl group at the N1 position can enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, by introducing a metabolically stable, lipophilic moiety.[6] The phenyl group at C3 contributes to the overall structural architecture and potential for π-stacking interactions with biological targets. The carbaldehyde group at the C4 position is of particular interest as it serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of more complex derivatives like Schiff bases, alcohols, and carboxylic acids, thereby enabling extensive structure-activity relationship (SAR) studies.[7][8]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its synthesis, structural characterization, and the experimental and computational evaluation of its key drug-like properties.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. For this compound, this is achieved through a combination of spectroscopic and analytical techniques.

Molecular Identity

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁FN₂O | [2] |

| Molecular Weight | 266.27 g/mol | [2] |

| CAS Number | 36640-47-8 | [2] |

| Appearance | White to yellow needles/powder | [2][9] |

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, and it is the cornerstone for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes.[4][10] The causality behind this choice of reaction lies in its efficiency and regioselectivity. The reaction proceeds through the formation of a Vilsmeier reagent (a chloroiminium salt) from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). This electrophilic species then attacks the electron-rich C4 position of a suitable pyrazole precursor, typically formed in situ from an acetophenone hydrazone.

A recently published study confirms the synthesis of 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde as a precursor for a Schiff base derivative, validating its preparation and characterization.[8]

This protocol is adapted from established procedures for analogous compounds.

-

Preparation of the Hydrazone Intermediate:

-

To a solution of acetophenone (1.0 equivalent) in absolute ethanol, add 4-fluorophenylhydrazine (1.0 equivalent).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The resulting hydrazone precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

-

Vilsmeier-Haack Cyclization and Formylation:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents) and cool to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 10 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.[11]

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Add a solution of the previously prepared hydrazone (1.0 equivalent) in DMF to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.[4]

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a dilute sodium hydroxide or sodium bicarbonate solution until a precipitate forms.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic methods. The data presented here are based on expected values from closely related analogs and published data.[4][8][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms in the molecule.

-

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.9-10.1 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.

-

Pyrazole Ring Proton (C5-H): A singlet is expected around δ 8.2-8.5 ppm .

-

Aromatic Protons: A series of multiplets will be observed in the range of δ 7.2-8.0 ppm , corresponding to the protons on the 4-fluorophenyl and 3-phenyl rings.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal is expected around δ 183-185 ppm .

-

Pyrazole and Aromatic Carbons: Multiple signals will appear in the range of δ 115-152 ppm . The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): This method identifies the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1695 cm⁻¹ .

-

C=N Stretch (Pyrazole Ring): An absorption band around 1590-1600 cm⁻¹ .

-

C-F Stretch: A strong absorption in the region of 1220-1240 cm⁻¹ .

-

Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹ .

-

-

HRMS (High-Resolution Mass Spectrometry): This technique provides a highly accurate mass measurement, confirming the elemental composition.

-

The calculated exact mass for [M+H]⁺ is 267.0928 . The experimentally determined value should be within a very narrow tolerance (e.g., ± 5 ppm) of this calculated mass.[11]

-

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these properties is essential for guiding drug design and development.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a solid compound. A sharp melting range typically signifies high purity.[13]

Reported and Predicted Melting Point

| Value | Method | Source |

| 170-176 °C | Experimental (Supplier Data) | [2] |

| 171-173 °C | Experimental (Supplier Data) | [1] |

This protocol ensures accuracy through a two-stage determination process.

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Tap the open end of a glass capillary tube into the sample powder.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end to a height of 2-3 mm.

-

-

Rapid Preliminary Measurement:

-

Place the packed capillary into the heating block of a melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Use a fresh, newly packed capillary tube for the accurate measurement.

-

Set the starting temperature to ~10 °C below the approximate melting point.

-

Set a slow heating rate (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Solubility

Solubility is a critical property that influences a drug's absorption, distribution, and formulation.[2] It is typically determined in aqueous buffers (like phosphate-buffered saline, PBS) to simulate physiological conditions and in organic solvents for formulation and analytical purposes. For a compound like this compound, which is largely non-ionizable at physiological pH, its solubility is expected to be low in aqueous media. For comparison, the closely related analog 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde has a reported aqueous solubility of <0.3 µg/mL at pH 7.4.[14]

This method is considered the "gold standard" for determining equilibrium solubility.

-

Preparation:

-

Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., PBS pH 7.4, water, ethanol, DMSO). The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Prepare a series of dilutions of the filtrate.

-

Quantify the concentration of the compound in the diluted filtrates using a validated HPLC-UV method against a standard curve prepared from a stock solution of known concentration.

-

-

Reporting:

-

The solubility is reported in units of µg/mL or µM.

-

Diagram of Solubility Determination Workflow

Caption: Shake-flask method for thermodynamic solubility measurement.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species between n-octanol and water, or the distribution coefficient (logD) at a specific pH for ionizable compounds.[15][16] For this compound, which is not expected to be significantly ionized at physiological pH, the logP and logD₇.₄ values will be nearly identical.

Predicted Lipophilicity

| Parameter | Value | Method |

| cLogP | 3.5 - 4.5 | Computational (various models) |

Note: This is an estimated range based on computational algorithms. Experimental determination is required for an accurate value.

This classic method directly measures the partitioning of a compound between two immiscible phases.

-

Phase Preparation:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., PBS pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment begins.

-

-

Partitioning:

-

Prepare a stock solution of the compound in one of the phases (e.g., the phase in which it is more soluble).

-

Add a known volume of the stock solution to a vial containing known volumes of both the pre-saturated n-octanol and the pre-saturated aqueous buffer.

-

Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

-

Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.

-

-

Calculation:

-

The logD is calculated using the formula: logD = log ( [Compound]octanol / [Compound]aqueous )

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and determines the ionization state of a molecule at a given pH. The pyrazole ring is weakly basic, with the pyridine-like nitrogen (N2) being the primary site of protonation. However, the presence of electron-withdrawing aryl groups at N1 and C3, and the aldehyde at C4, significantly reduces this basicity.

Predicted pKa

| Parameter | Value | Method |

| pKa (for protonated species) | -3.04 ± 0.10 | Computational (Predicted)[1] |

This predicted value suggests that this compound is a very weak base and will exist almost exclusively in its neutral form under all physiological and most experimental conditions.

Potentiometric titration is a highly accurate method for determining pKa values, although it may be challenging for very weak bases or poorly soluble compounds.

-

Sample Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or dioxane) to ensure sufficient solubility.

-

Add a known excess of a standardized strong acid (e.g., HCl) to fully protonate the compound.

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Immerse the calibrated pH electrode in the sample solution.

-

Titrate the solution with a standardized strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. More accurately, the equivalence point is determined from the first or second derivative of the titration curve, and the pKa is calculated from the Henderson-Hasselbalch equation at various points along the curve.

-

Conclusion

This compound is a synthetically accessible and versatile building block with physicochemical properties that make it an attractive scaffold for drug discovery. Its predicted high lipophilicity and low aqueous solubility are typical of multi-aromatic heterocyclic systems and are key considerations for formulation and delivery strategies. The aldehyde functionality provides a crucial reaction site for library synthesis to explore and optimize biological activity. The protocols and data presented in this guide offer a robust framework for the synthesis, characterization, and evaluation of this compound and its derivatives, enabling researchers to make informed decisions in the pursuit of novel therapeutic agents.

References

- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.

- Wang, X., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(10), 8344-8353.

- Martins, A. P., et al. (2007). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- Gomha, S. M., et al. (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 711-721.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(v), 213-227.

- Delancey, J., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27402.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved January 17, 2026, from [Link]

- Sapkota, K. R., Anand, V., & Rai, H. C. (2023). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Kanyaka Journal, 6(1).

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1034-1040.

-

InterContinental Warszawa. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde. Retrieved January 17, 2026, from [Link]

- Patil, S. A., et al. (2012). Synthesis, characterization and biological evaluation of some new 1, 3, 4-trisubstituted pyrazole derivatives. Asian Journal of Pharmaceutical and Clinical Research, 5(3), 195-201.

-

ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved January 17, 2026, from [Link]

- Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.

-

ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved January 17, 2026, from [Link]

- Al-Amiery, A. A., et al. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 3(4), 464-472.

- Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl.

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved January 17, 2026, from [Link]

-

FedEx Fulfillment. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Cambridge MedChem Consulting. (2019). LogD. Retrieved January 17, 2026, from [Link]

-

MDPI. (2016). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]

-

PubMed. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]

-

Amanote Research. (2012). (PDF) 1-Phenyl-1h-Pyrazole-4-Carbaldehyde - Acta. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2012). (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2010). (PDF) 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]

Sources

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. evotec.com [evotec.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | C16H12N2O | CID 555820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. docs.chemaxon.com [docs.chemaxon.com]

- 16. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Spectroscopic Characterization of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Introduction

1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its pyrazole core, substituted with a phenyl group, a fluorophenyl group, and a reactive carbaldehyde moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.[1] The presence of the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and membrane permeability, making this a valuable building block in drug discovery.[1]

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to interpreting its spectra. The molecule consists of a central five-membered pyrazole ring, a phenyl group at position 3, a 4-fluorophenyl group at position 1, and a carbaldehyde group at position 4. The numbering of the atoms for NMR analysis is crucial for unambiguous signal assignment.

Figure 1. Molecular structure and atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrazole proton, and the protons of the two aromatic rings. The data presented below is predicted based on known chemical shift ranges and data from analogous pyrazole-4-carbaldehydes.[5][6][7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H (C11-H) | 9.9 - 10.2 | Singlet (s) | - |

| Pyrazole-H (C5-H) | 8.2 - 8.5 | Singlet (s) | - |

| Phenyl-H (C2', C6'-H) | 7.7 - 7.9 | Multiplet (m) | - |

| Phenyl-H (C3', C4', C5'-H) | 7.4 - 7.6 | Multiplet (m) | - |

| 4-Fluorophenyl-H (C2'', C6''-H) | 7.6 - 7.8 | Multiplet (m) | ~8-9 (H-H), ~5-6 (H-F) |

| 4-Fluorophenyl-H (C3'', C5''-H) | 7.2 - 7.4 | Multiplet (m) / Triplet (t) | ~8-9 |

Causality Behind Assignments:

-

Aldehyde Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its expected downfield shift to around 10 ppm.

-

Pyrazole Proton (C5-H): The proton on the pyrazole ring is in an electron-deficient aromatic system, leading to a significant downfield shift, typically above 8 ppm.

-

Aromatic Protons: Protons on the phenyl and fluorophenyl rings will appear in the aromatic region (7.2-7.9 ppm). The protons ortho to the fluorine atom (C3'', C5''-H) are expected to be the most upfield due to fluorine's electron-donating mesomeric effect, and they will appear as a triplet due to coupling with both the adjacent protons and the fluorine atom. Protons ortho to the pyrazole nitrogen (C2'', C6''-H) will be further downfield.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The presence of the fluorine atom will induce C-F coupling, which can be observed for the carbons of the fluorophenyl ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Aldehyde (C=O) | 183 - 186 | - |

| Pyrazole C3 | 152 - 155 | - |

| Pyrazole C5 | 138 - 141 | - |

| Pyrazole C4 | 120 - 123 | - |

| Phenyl C1' | 130 - 133 | - |

| Phenyl C2'/C6' | 128 - 130 | - |

| Phenyl C3'/C5' | 129 - 131 | - |

| Phenyl C4' | 126 - 128 | - |

| 4-Fluorophenyl C1'' | 135 - 137 | ~3-5 (²JCF) |

| 4-Fluorophenyl C4'' | 162 - 165 | ~245-255 (¹JCF) |

| 4-Fluorophenyl C2''/C6'' | 121 - 124 | ~8-10 (²JCF) |

| 4-Fluorophenyl C3''/C5'' | 116 - 118 | ~22-25 (³JCF) |

Causality Behind Assignments:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield (~185 ppm).

-

Fluorophenyl Carbons: The carbon directly attached to the fluorine (C4'') will show a very large one-bond coupling constant (¹JCF) and will be shifted downfield. Other carbons in this ring will exhibit smaller two-, three-, and four-bond couplings to fluorine.

-

Pyrazole Carbons: The chemical shifts of the pyrazole carbons are influenced by the two nitrogen atoms and the substituents. C3 and C5, being adjacent to nitrogen atoms, are typically found further downfield than C4.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for initial characterization due to its volatility and minimal signal overlap in the aromatic region.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire a spectrum with a spectral width of ~16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of ~220 ppm, a 30-45° pulse, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for good signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Figure 2. Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the aromatic rings.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1690 - 1710 | Strong |

| Aromatic C=C Stretch | 1590 - 1610, 1450 - 1500 | Medium-Strong |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (Aldehyde) | 2810 - 2850, 2710 - 2750 | Medium-Weak (Fermi doublet) |

| C-F Stretch | 1210 - 1250 | Strong |

| C-N Stretch | 1300 - 1350 | Medium |

Causality Behind Assignments:

-

C=O Stretch: The aldehyde carbonyl group gives a characteristic strong absorption band. Its position is influenced by conjugation with the pyrazole ring, which lowers the frequency from that of a simple aliphatic aldehyde.

-

Aromatic Stretches: The C=C stretching vibrations within the phenyl and pyrazole rings typically appear as a series of bands in the 1450-1610 cm⁻¹ region.

-

Aldehyde C-H Stretch: The C-H bond of the aldehyde group often presents as a pair of weak to medium bands (a Fermi doublet) between 2700 and 2900 cm⁻¹.

-

C-F Stretch: The carbon-fluorine bond gives rise to a very strong and characteristic absorption in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is crucial for obtaining a clean spectrum of the sample.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Compare the observed frequencies with established correlation charts and literature data for similar compounds to confirm the presence of key functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 266.09 | Molecular Ion |

| [M-H]⁺ | 265.08 | Loss of aldehyde proton |

| [M-CHO]⁺ | 237.09 | Loss of formyl radical |

| [C₇H₄F]⁺ | 95.03 | Fluorophenyl cation |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Causality Behind Fragmentation:

-

Molecular Ion ([M]⁺˙): The peak with the highest mass-to-charge ratio (m/z) will correspond to the intact molecule that has lost one electron. For C₁₆H₁₁FN₂O, the exact mass is 266.0855, which would be observed in high-resolution mass spectrometry (HRMS).

-

[M-H]⁺ and [M-CHO]⁺: Common fragmentation pathways for aldehydes include the loss of the aldehydic proton (H•) or the entire formyl radical (•CHO), leading to peaks at m/z 265 and 237, respectively.

-

Aromatic Fragments: Cleavage of the bonds connecting the aromatic rings to the pyrazole core can generate characteristic fragments for the phenyl (m/z 77) and fluorophenyl (m/z 95) cations.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

For a direct insertion probe, the sample is heated under vacuum to promote volatilization into the ion source.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a radical cation (the molecular ion).

-

-

Mass Analysis:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of this compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and comparisons with analogous structures, offer a reliable set of benchmarks for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in chemical synthesis and drug development. This guide serves as an essential resource for scientists working with this versatile pyrazole derivative, facilitating its confident identification and use in further research endeavors.

References

-

Kuujia. 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link][3]

-

Patil, P. et al. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [No specific URL available from search][4]

-

SpectraBase. 1H-PYRAZOLE-4-CARBALDEHYDE - Optional[13C NMR]. Available at: [Link][8]

-

Sapkota, K. R. et al. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Kanyaka Journal. [No specific URL available from search]

-

Al-Hourani, B. J. et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [No specific URL available from search][5]

-

NIST. 1H-Pyrazole, 1-phenyl-. NIST WebBook. Available at: [Link][9]

-

SpectraBase. 1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR]. Available at: [Link][10]

-

PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link][6]

-

Fun, H.-K. et al. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [No specific URL available from search][11]

-

ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link][7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 36640-40-1(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) | Kuujia.com [kuujia.com]

- 4. asianpubs.org [asianpubs.org]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

Crystal structure of 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Synthesis, Structure, and Significance of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will explore its synthesis, molecular architecture, and the critical role its structural features play in its function as a versatile chemical building block.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in drug discovery.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2] Compounds featuring the 1,3-diphenylpyrazole-4-carbaldehyde core are particularly valuable as synthetic intermediates.[3][4] The introduction of a fluorine atom onto one of the phenyl rings, as in this compound, is a strategic chemical modification. The fluorophenyl group can significantly enhance a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a highly desirable feature in the development of novel pharmaceuticals and agrochemicals.[3][5]

This guide will delve into the essential technical details of this compound, from its rational synthesis to a detailed analysis of its solid-state structure, providing researchers with the foundational knowledge required for its effective application.

Synthesis and Spectroscopic Characterization

The synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[4] This classical method allows for the direct formylation of an active methylene group adjacent to a hydrazone, leading to cyclization and the formation of the pyrazole ring in a single, efficient process.

Synthetic Workflow

The logical pathway to the target compound involves a two-step process starting from commercially available materials: acetophenone and 4-fluorophenylhydrazine.

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Step 1: Synthesis of Acetophenone (4-fluorophenyl)hydrazone

-

In a 250 mL round-bottom flask, dissolve acetophenone (1.0 eq) and 4-fluorophenylhydrazine hydrochloride (1.05 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude hydrazone is typically of sufficient purity for the next step.

Step 2: Vilsmeier-Haack Formylation and Cyclization

-

In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring. Maintain the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add the acetophenone (4-fluorophenyl)hydrazone (1.0 eq) from Step 1 portion-wise to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7.

-

The solid product will precipitate. Collect the crude product by vacuum filtration.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized compound relies on standard spectroscopic techniques.

-

¹H NMR: Expected signals would include multiplets in the aromatic region (7-8 ppm) for the phenyl and fluorophenyl protons, a singlet for the pyrazole proton (~8-9 ppm), and a characteristic singlet for the aldehyde proton (~9-10 ppm).

-

¹³C NMR: Will show distinct signals for the aromatic carbons, the pyrazole ring carbons, and a downfield signal for the carbonyl carbon of the aldehyde (>180 ppm).

-

IR Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aldehyde C=O stretch.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (C₁₆H₁₁FN₂O, MW: 266.27 g/mol ) would confirm its identity.

Crystal Structure and Intermolecular Interactions

While a published crystal structure for this compound was not available at the time of this writing, a detailed analysis can be performed on the closely related analogue, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , for which crystallographic data has been reported.[6][7] This allows for an authoritative and insightful discussion of the expected structural features.

Caption: Molecular structure of the target compound.

Molecular Geometry and Conformation

In related structures, the core pyrazole ring is planar, but the attached phenyl rings are typically twisted out of this plane.[6][7] For 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl ring at position 1 and the bromophenyl ring at position 3 form significant dihedral angles with the pyrazole ring, reported to be between 7° and 40°.[6][7] This non-planar conformation is a result of steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents on the pyrazole core. A similar twisted conformation is expected for the 4-fluoro analogue. The carbaldehyde group is also often slightly twisted out of the pyrazole plane.[6]

Crystallographic Data for an Analogous Structure

The data presented below for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde provides a reliable model for what to expect from its fluoro-counterpart.[6]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₁BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 17.7233 (4) |

| b (Å) | 3.8630 (1) |

| c (Å) | 20.4224 (5) |

| β (°) | 110.137 (3) |

| Volume (ų) | 1312.75 (6) |

| Z (molecules/unit cell) | 4 |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of organic molecules is governed by a network of non-covalent interactions.[8][9] In the crystal structure of the bromo-analogue, the most prominent feature is the formation of a helical supramolecular chain along the b-axis, mediated by C—H···O hydrogen bonds.[6] These interactions involve a hydrogen atom from a phenyl ring acting as a donor and the carbaldehyde oxygen atom as an acceptor.

Caption: C-H···O interactions driving crystal packing.

For this compound, similar C—H···O interactions are highly probable. Furthermore, the presence of the highly electronegative fluorine atom introduces the possibility of other weak interactions, such as C—H···F hydrogen bonds or halogen-π interactions, which could further influence the crystal packing arrangement. The study of these interactions is critical for understanding polymorphism and material properties.[8]

Protocol for Single Crystal X-ray Diffraction (SC-XRD)

To obtain definitive structural data, a single-crystal X-ray diffraction experiment is required. The following protocol outlines the self-validating steps necessary for this analysis.

Objective: To determine the three-dimensional atomic structure of the title compound.

1. Crystal Growth and Selection:

-

Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation, vapor diffusion, or cooling of a saturated solution (e.g., in ethanol, ethyl acetate, or acetone).

-

Select a well-formed, transparent crystal under a polarized light microscope and mount it on a goniometer head using a cryoprotectant oil.

2. Data Collection:

-

Center the crystal on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device (typically 100 K to reduce thermal motion).

-

Perform an initial unit cell determination.

-

Proceed with a full data collection strategy, typically involving multiple runs of omega and phi scans to ensure complete data coverage and redundancy.

3. Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain reflection intensities and correct for experimental factors (e.g., Lorentz and polarization effects) using software like SAINT or XDS.

-

Solve the crystal structure using direct methods or dual-space algorithms (e.g., SHELXT). This step will reveal the positions of most non-hydrogen atoms.

4. Structure Refinement:

-

Refine the structural model against the experimental data using a full-matrix least-squares method (e.g., SHELXL).

-

Initially, refine atom positions and isotropic displacement parameters.

-

Locate hydrogen atoms in the difference Fourier map or place them in geometrically calculated positions.

-

Refine the model anisotropically for all non-hydrogen atoms.

-

The refinement is considered complete when the model converges, resulting in low R-factors (R1 < 5%) and a flat residual electron density map.

5. Data Validation and Reporting:

-

Validate the final structure using tools like PLATON or checkCIF to ensure the model is chemically and crystallographically sound.

-

Deposit the final crystallographic information file (CIF) into a public database like the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.

Applications and Future Directions

The this compound scaffold is a key starting material for creating diverse molecular libraries. Its aldehyde functional group is readily converted into other functionalities, enabling the synthesis of novel compounds for various applications:

-

Drug Discovery: It serves as an intermediate for synthesizing potential anti-inflammatory agents, anticancer therapeutics, and compounds targeting neurological disorders.[3][5][10] The pyrazole core is a known kinase inhibitor motif, making it highly relevant in oncology research.[1]

-

Agrochemicals: Phenylpyrazole derivatives, such as Fipronil, are potent insecticides.[11][12] This scaffold can be used to develop new pesticides or herbicides with potentially improved efficacy and environmental profiles.[5]

-

Materials Science: The rigid, aromatic structure can be incorporated into polymers or organic materials to enhance thermal stability and confer specific electronic properties.[5]

A thorough understanding of the crystal structure is paramount. It provides the basis for rational drug design, aids in understanding structure-activity relationships (SAR), and is essential for controlling solid-state properties like solubility and stability, which are critical for formulation in the pharmaceutical industry.

References

-

Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E67, o2650. Available from: [Link]

-

Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available from: [Link]

-

PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

-

InterContinental Warszawa. This compound. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2036. Available from: [Link]

-

Groom, C. R., & Tiekink, E. R. T. (2016). Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1143–1148. Available from: [Link]

-

ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available from: [Link]

-

Cherukuvada, S., & Row, T. N. G. (2014). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystal Growth & Design, 14(9), 4495-4511. Available from: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1482. Available from: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(1), 1-8. Available from: [Link]

-

Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3363. Available from: [Link]

-

Xu, X., et al. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Journal of Agricultural and Food Chemistry, 62(16), 3621-3628. Available from: [Link]

-

Politzer, P., et al. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 145-162. Available from: [Link]

-

Pandhurnekar, C. P., et al. (2021). A Review on Synthesis and Pharmacological Importance of Pyrazole Derivatives. Journal of Advanced Scientific Research, ICITNAS, 37-43. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemmethod.com [chemmethod.com]

- 5. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 10. sciensage.info [sciensage.info]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Discovery and Isolation of Novel Pyrazole-4-carbaldehyde Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, isolation, and characterization of novel pyrazole-4-carbaldehyde derivatives, a class of compounds recognized for their significant utility as versatile building blocks in medicinal chemistry and materials science.[1][2] As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, strategic considerations for experimental design, and robust, field-tested protocols for achieving high-purity target compounds.

The Strategic Importance of the Pyrazole-4-carbaldehyde Scaffold

The pyrazole ring is a privileged five-membered heterocyclic motif containing two adjacent nitrogen atoms.[3] This structure is a cornerstone in the development of pharmaceuticals, with numerous approved drugs featuring this core for its favorable metabolic stability and diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The introduction of a carbaldehyde (formyl) group at the C4 position dramatically enhances the synthetic value of the pyrazole scaffold. This electrophilic handle serves as a versatile anchor point for a vast array of chemical transformations, enabling the construction of complex molecular architectures and the exploration of extensive chemical space in drug discovery programs.[1][2]

Core Synthetic Strategies: A Two-Pillar Approach

The synthesis of pyrazole-4-carbaldehydes is typically approached through two fundamental stages: the construction of the pyrazole ring system followed by its formylation. While one-pot methodologies exist, a stepwise approach offers greater control over substitution patterns and simplifies purification.

Pillar I: Assembly of the Pyrazole Core

The most classical and reliable method for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][7][8]

Causality Behind the Knorr Synthesis: This reaction leverages the nucleophilicity of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent dehydration reaction drives the formation of the stable, aromatic pyrazole ring.[7][8] A key challenge in this synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is controlling regioselectivity. The reaction can yield a mixture of two constitutional isomers.[3] Modern methods often employ specific catalysts or directing groups to achieve high regioselectivity.[9][10][11]

Caption: General scheme of the Knorr Pyrazole Synthesis.

Pillar II: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles.[4][12][13] It reliably and regioselectively installs the aldehyde at the C4 position.[14]

Mechanistic Insight: The reaction's efficacy stems from the in-situ formation of the Vilsmeier reagent , a chloroiminium salt, from the interaction of a substituted formamide (typically N,N-dimethylformamide, DMF) with an activating agent like phosphorus oxychloride (POCl₃).[14][15] This reagent is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired pyrazole-4-carbaldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazoles.

Validated Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and successful synthesis. Critical parameters and safety precautions are highlighted.

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole

This protocol is a representative example of the Knorr synthesis.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (10 mmol, 1.0 eq) in 50 mL of absolute ethanol.

-

Reactant Addition: To the stirred solution, add phenylhydrazine (10 mmol, 1.0 eq) dropwise. A catalytic amount of glacial acetic acid (3-4 drops) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Purification: The crude product can be recrystallized from ethanol to yield pure 1,3-diphenyl-1H-pyrazole as a white crystalline solid.

Protocol 2: Vilsmeier-Haack Formylation of 1,3-Diphenyl-1H-pyrazole

Safety First: This reaction uses POCl₃, which is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This entire procedure MUST be conducted in a well-ventilated fume hood under anhydrous conditions.[14]

-

Vilsmeier Reagent Preparation: In a three-neck flask fitted with a dropping funnel, nitrogen inlet, and thermometer, place anhydrous DMF (30 mmol, 3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (15 mmol, 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the white, solid Vilsmeier reagent.[13][14]

-

Substrate Addition: Dissolve the pyrazole substrate (e.g., 1,3-diphenyl-1H-pyrazole, 10 mmol, 1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80-90 °C and maintain for 4-6 hours.[16] Monitor completion by TLC.

-

Work-up (Quenching): Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8). This step is highly exothermic and must be done with caution.

-

Isolation: The product often precipitates as a solid and can be collected by vacuum filtration. If it remains in solution, extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization.

Isolation and Purification Workflow

Achieving high purity is paramount for subsequent applications. A multi-step purification strategy is often necessary.

Caption: Standard workflow for isolation and purification.

Field Insights:

-

Extraction: During work-up, if the product has some water solubility, saturating the aqueous layer with NaCl (brine) can significantly improve extraction efficiency by "salting out" the organic compound.[14]

-

Chromatography: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the product from non-polar starting materials and polar impurities.

-

Recrystallization: This is an excellent final step for obtaining highly crystalline, pure material. The choice of solvent is critical and must be determined empirically (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).

Structural Characterization and Data Validation

Unambiguous confirmation of the target structure is non-negotiable. A combination of spectroscopic techniques is required.

| Technique | Purpose | Typical Observations for Pyrazole-4-carbaldehyde |

| ¹H NMR | Confirms proton environment and connectivity. | - Aldehydic Proton (CHO): A characteristic singlet far downfield, typically between δ 9.8 - 10.2 ppm.[4][16]- Pyrazole Ring Proton (H5): A singlet, often between δ 8.0 - 8.5 ppm.[16]- Aromatic Protons: Multiplets in the aromatic region (δ 7.0 - 8.0 ppm) corresponding to substituents. |

| ¹³C NMR | Confirms the carbon skeleton. | - Aldehydic Carbonyl (C=O): A signal in the range of δ 180 - 190 ppm.[16]- Pyrazole Ring Carbons: Signals typically between δ 110 - 155 ppm. |

| FT-IR | Identifies key functional groups. | - Aldehydic C=O Stretch: A strong, sharp absorption band around 1680 - 1700 cm⁻¹.[4][16]- Aromatic C=C/C=N Stretches: Multiple bands in the 1400 - 1600 cm⁻¹ region. |

| Mass Spec (MS) | Determines molecular weight and fragmentation. | The molecular ion peak (M⁺) or protonated species ([M+H]⁺) should correspond to the calculated molecular weight of the target compound.[4][17] |

Table 1: Key Spectroscopic Data for Structural Validation of Pyrazole-4-carbaldehydes.

Troubleshooting Common Synthetic Challenges

| Problem | Potential Cause | Recommended Solution |

| Low or No Yield in Vilsmeier-Haack | 1. Deactivated pyrazole substrate (strong electron-withdrawing groups).2. Moisture contamination decomposing the Vilsmeier reagent.[14]3. Insufficient reaction time or temperature. | 1. Increase reaction temperature and/or time. For highly deactivated systems, this reaction may not be suitable.2. Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous.[16] Perform the reaction under an inert atmosphere (N₂ or Ar).3. Monitor the reaction by TLC and continue heating until the starting material is consumed. |

| Formation of Byproducts | 1. Incomplete hydrolysis of the iminium intermediate.2. Chlorination of other positions if reaction conditions are too harsh.[13] | 1. Ensure the quenching and hydrolysis step is thorough. Stirring with aqueous base for an extended period can help.2. Use a milder activating agent than POCl₃ or perform the reaction at a lower temperature. |

| Difficulty in Product Isolation | 1. Product is partially soluble in the aqueous layer.[14]2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with brine and perform multiple extractions.[14]2. Add a small amount of brine or filter the mixture through a pad of Celite to break the emulsion. |

Table 2: Troubleshooting Guide for the Vilsmeier-Haack Formylation of Pyrazoles.

References

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

ACS Publications. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Publications. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

-

ACS Publications. (n.d.). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

-

ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. [Link]

-

PubMed. (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. PubMed. [Link]

-

STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]

-

YouTube. (2019). synthesis of pyrazoles. YouTube. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Method of preparation of the pyrazoles.

-

National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

-

KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

-

MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

-

Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

- Google Patents. (n.d.). Method for purifying pyrazoles.

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

-

ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

-

PubMed Central (PMC). (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]